2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one
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Overview
Description
2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one is a complex organic compound with a unique structure that includes a piperidine ring and a cyclopropylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Cyclopropylmethylamino Group: This step involves the reaction of the piperidine intermediate with a cyclopropylmethylamine under controlled conditions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one
- 2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]butan-1-one
- 2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]pentan-1-one
Uniqueness
This compound is unique due to its specific structural features, such as the cyclopropylmethylamino group and the piperidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H23N3O |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C12H23N3O/c1-9(13)12(16)15-6-2-3-11(8-15)14-7-10-4-5-10/h9-11,14H,2-8,13H2,1H3/t9?,11-/m0/s1 |
InChI Key |
PYSMUIKEALCKJG-UMJHXOGRSA-N |
Isomeric SMILES |
CC(C(=O)N1CCC[C@@H](C1)NCC2CC2)N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)NCC2CC2)N |
Origin of Product |
United States |
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